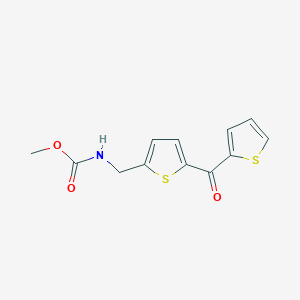

Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate

Description

Properties

IUPAC Name |

methyl N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S2/c1-16-12(15)13-7-8-4-5-10(18-8)11(14)9-3-2-6-17-9/h2-6H,7H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXFWPKBZRVHKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene-2-carbonyl chloride, which is then reacted with thiophene-2-carboxaldehyde under Friedel-Crafts acylation conditions. The resulting intermediate is further reacted with methyl carbamate in the presence of a base to yield the final product.

-

Step 1: Preparation of Thiophene-2-carbonyl Chloride

Reagents: Thiophene-2-carboxylic acid, Thionyl chloride (SOCl₂)

Conditions: Reflux in anhydrous conditions

-

Step 2: Friedel-Crafts Acylation

Reagents: Thiophene-2-carbonyl chloride, Thiophene-2-carboxaldehyde, Aluminum chloride (AlCl₃)

Conditions: Anhydrous conditions, low temperature

-

Step 3: Formation of Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate

Reagents: Intermediate from Step 2, Methyl carbamate, Base (e.g., Sodium hydride)

Conditions: Room temperature, inert atmosphere

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The thiophene rings can undergo oxidation reactions, typically forming sulfoxides or sulfones.

Reagents: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)

Conditions: Mild to moderate temperatures

-

Reduction: : Reduction of the carbonyl group can be achieved using reducing agents.

Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

Conditions: Low temperatures, inert atmosphere

-

Substitution: : The thiophene rings can undergo electrophilic substitution reactions.

Reagents: Halogens (e.g., bromine), nitrating agents

Conditions: Controlled temperatures, presence of catalysts

Major Products

Oxidation: Thiophene sulfoxides or sulfones

Reduction: Alcohol derivatives of the carbonyl group

Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

Chemistry

In chemistry, Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Thiophene derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities . This compound could be a candidate for drug development targeting specific biological pathways.

Industry

In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and as intermediates in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The thiophene rings can interact with biological macromolecules through π-π stacking and hydrogen bonding, influencing various biochemical pathways. The carbamate group can act as a prodrug moiety, releasing active metabolites upon enzymatic hydrolysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Carbamates

Methyl Thiophene-2-carbonylcarbamate (4e)

- Structure : Simplifies the target compound by replacing the bis-thiophene system with a single thiophene ring.

- Synthesis : Prepared via Pd₂(dba)₃/Ph₃As-catalyzed coupling in THF .

- Key Differences: Lacks the extended conjugation of the bis-thiophene system, leading to reduced π-electron delocalization.

5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde

- Structure : Shares the bis-thiophene core but substitutes the carbamate with a formyl group.

- Applications : Used in organic electronics due to its planar structure and electron-withdrawing aldehyde group .

- Comparison : The carbamate group in the target compound enhances hydrogen-bonding capacity and metabolic stability compared to the aldehyde .

Benzimidazole Carbamates

R 17934 (Methyl (5-(2-Thienylcarbonyl)benzimidazol-2-yl)carbamate)

- Structure : Replaces one thiophene with a benzimidazole ring.

- Activity : Potent microtubule-disrupting agent with antitumor properties .

- Key Differences : The benzimidazole ring enhances aromatic stacking interactions, while the thiophene-carbamate system in the target compound may offer improved solubility and reduced toxicity .

Albendazole (Methyl[5-(Propylthio)-1H-benzimidazol-2-yl]carbamate)

Sulfonyl and tert-Butyl Carbamates

tert-Butyl ((5-((4-Chlorophenyl)sulfonyl)thiophen-2-yl)methyl)carbamate (26)

- Structure : Incorporates a sulfonyl group and tert-butyl carbamate.

- Synthesis: Formed via nucleophilic substitution with 4-chlorothiophenol in DMF .

- Key Differences : The tert-butyl group increases steric bulk and lipophilicity, whereas the methyl carbamate in the target compound improves aqueous solubility .

tert-Butyl ((5-((3-Bromo-4-(Methylsulfonyl)phenyl)sulfonyl)thiophen-2-yl)methyl)carbamate (37)

Amide vs. Carbamate Derivatives

Methyl 2-(Thiophene-2-carboxamido)benzoate

- Structure : Replaces the carbamate with an amide linkage.

- Crystallography : Exhibits planar geometry with trans-configuration across the C–N bond, favoring π-π stacking .

- Comparison : The carbamate in the target compound offers greater hydrolytic stability than the amide, which is prone to enzymatic cleavage .

Data Table: Comparative Analysis

Research Findings and Implications

- Electronic Properties : The bis-thiophene system in the target compound enhances conjugation, making it suitable for optoelectronic applications. This contrasts with benzimidazole derivatives, which prioritize aromatic interactions .

- Biological Activity: While R 17934 and Albendazole demonstrate microtubule disruption and antiparasitic effects, the target compound’s thiophene-carbamate structure may offer a novel mechanism of action with reduced off-target effects .

- Synthetic Flexibility : Analogous compounds (e.g., 6a–c in ) highlight the feasibility of modifying the thiophene core with electron-donating or withdrawing groups to tune reactivity .

Biological Activity

Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C₁₁H₉N₁O₂S₂

- Molecular Weight : 253.32 g/mol

The presence of thiophene rings and a carbamate functional group contributes to its unique chemical properties, which are essential for its biological activity.

Antimicrobial Properties

Recent studies have indicated that thiophene derivatives, including methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate, exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Research has demonstrated that thiophene derivatives can inhibit cancer cell proliferation. A study focusing on related compounds showed that they could induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, a derivative with a similar structure was tested in MCF7 breast cancer cells, where it exhibited an IC₅₀ value indicative of potent anticancer activity .

Enzyme Inhibition

Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate has been investigated for its potential as an enzyme inhibitor. Notably, it has been associated with the inhibition of blood coagulation factor Xa, which is crucial for developing anticoagulant therapies. This property is particularly relevant for treating thromboembolic disorders, such as myocardial infarction and stroke .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiophene derivatives. The results indicated that compounds similar to methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate displayed significant inhibition against pathogenic bacteria and fungi, suggesting a broader application in treating infections.

- Anticancer Research : In vitro studies conducted on different cancer cell lines revealed that thiophene derivatives could effectively inhibit cell growth and induce apoptosis. For example, one study reported that a structurally related compound had an IC₅₀ value of 0.31 µM against cancer cells, demonstrating its potential as an anticancer agent .

- Enzyme Inhibition : Another research focused on the anticoagulant properties of thiophene-based compounds found that they could inhibit factor Xa effectively. This finding supports their potential use in developing new anticoagulant drugs .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the critical steps and common pitfalls in synthesizing Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate?

- Methodological Answer : The synthesis typically involves sequential functionalization of thiophene rings. Key steps include:

- Thiophene-2-carbonyl chloride preparation : React thiophene-2-carboxylic acid with thionyl chloride under reflux (40–60°C, 4–6 hrs).

- Coupling reaction : Attach the thiophene-2-carbonyl group to the 5-position of a second thiophene ring via Friedel-Crafts acylation (AlCl₃ catalyst, dichloromethane solvent, 0°C to room temperature) .

- Carbamate formation : React the methylene group with methyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate moiety.

- Common pitfalls : Low yields due to steric hindrance during coupling; optimize reaction time and catalyst loading. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve ambiguities in the compound’s structure?

- Methodological Answer :

- ¹H NMR : Distinct signals for the methyl carbamate (δ 3.6–3.8 ppm) and thiophene protons (δ 7.2–7.5 ppm). Overlapping signals for the methylene bridge (δ 4.3–4.5 ppm) can be resolved using 2D COSY or HSQC .

- ¹³C NMR : Carbonyl carbons (thiophene-2-carbonyl at δ 165–170 ppm; carbamate carbonyl at δ 155–160 ppm) confirm functionalization .

Q. What preliminary assays are used to assess the compound’s biological activity?

- Methodological Answer :

- Enzyme inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using colorimetric assays (e.g., Ellman’s reagent). IC₅₀ values <10 µM suggest therapeutic potential .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selective toxicity. Dose-response curves at 1–100 µM are typical .

Advanced Research Questions

Q. How does the compound’s dual thiophene-carbamate structure influence its mechanism of enzyme inhibition?

- Methodological Answer :

- Docking studies : Molecular dynamics simulations reveal π-π stacking between thiophene rings and aromatic residues in enzyme active sites (e.g., COX-2). The carbamate group forms hydrogen bonds with catalytic serine or cysteine residues, stabilizing the enzyme-inhibitor complex .

- Kinetic analysis : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). For example, uncompetitive inhibition of proteases suggests binding to the enzyme-substrate complex .

Q. What computational strategies optimize the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME predict logP (lipophilicity ≈ 2.8) and BBB permeability. Modify substituents (e.g., replacing methyl carbamate with ethyl) to enhance solubility without compromising activity .

- QSAR modeling : Correlate structural descriptors (e.g., electronegativity of substituents) with bioactivity. A parabolic relationship in QSAR may indicate optimal steric bulk for target binding .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values from multiple sources, adjusting for assay conditions (e.g., pH, temperature). For example, discrepancies in acetylcholinesterase inhibition may arise from variations in enzyme sources (human vs. electric eel) .

- Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) to measure binding affinity directly, bypassing enzymatic readout artifacts .

Q. What strategies are effective for scaling up synthesis without compromising purity?

- Methodological Answer :

- Flow chemistry : Implement continuous flow reactors for Friedel-Crafts acylation to reduce side reactions. Residence time optimization (15–20 min) improves yield (>75%) compared to batch methods .

- Crystallization : Use anti-solvent crystallization (ethanol/water) to isolate the carbamate with >98% purity. Monitor polymorph formation via PXRD .

Comparative Structural Analysis

Q. How does Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate compare to analogs with furan or phenyl substituents?

- Methodological Answer :

| Analog | Structural Feature | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| Furan variant | Replaces thiophene with furan | COX-2 inhibition: 12 µM | |

| Phenyl variant | Phenyl instead of thiophene | Acetylcholinesterase: 8 µM |

- Key insight : Thiophene’s electron-rich structure enhances π-π interactions, improving target affinity over furan analogs. Phenyl derivatives exhibit higher logP, reducing aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.